molecular formula C16H22N2O4 B2766594 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,6-dimethylmorpholin-4-yl)acetamide CAS No. 453584-44-6

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,6-dimethylmorpholin-4-yl)acetamide

Cat. No. B2766594
M. Wt: 306.362
InChI Key: KPPPRBSSKFAOIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would typically include the compound’s systematic name, any common names, its molecular formula, and its structure.



Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.



Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.



Chemical Reactions Analysis

This would involve a discussion of the reactions the compound undergoes, including the conditions under which these reactions occur and the products formed.



Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Antifungal and Antimicrobial Applications

A study by Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as effective fungicidal agents against Candida species, showing broad antifungal activity against various fungi species, including molds and dermatophytes. The introduction of a gem-dimethyl on the morpholin-2-one core improved plasmatic stability while maintaining antifungal activity. This research opens avenues for developing new antifungal medications with enhanced stability and broad-spectrum efficacy (Bardiot et al., 2015).

Antitumor Activity

Ibrahim A. Al-Suwaidan et al. (2016) explored novel 3-benzyl-substituted-4(3H)-quinazolinones, demonstrating significant broad-spectrum antitumor activity. These compounds showed remarkable potency in in vitro antitumor activity, suggesting potential for developing new anticancer drugs (Al-Suwaidan et al., 2016).

Allelopathic Research

The microbial transformation of benzoxazolinone and benzoxazinone allelochemicals, present in common agricultural crops like wheat, rye, and maize, has been reviewed by Fomsgaard et al. (2004). Identifying transformation products such as aminophenoxazinones, malonamic acids, and acetamides is crucial for understanding how these allelochemicals affect soil biodiversity and pest management strategies (Fomsgaard et al., 2004).

Anti-Diabetic Potential

Abbasi et al. (2023) synthesized and evaluated the anti-diabetic potential of a series of new acetamides, assessing their inhibitory activities against the α-glucosidase enzyme. The findings suggest that these compounds exhibit weak to moderate inhibitory activities, offering a starting point for developing potential therapeutics for type-2 diabetes (Abbasi et al., 2023).

Structural and Fluorescence Studies

Karmakar et al. (2007) investigated the structural aspects of amide-containing isoquinoline derivatives, demonstrating their potential for forming inclusion compounds and displaying enhanced fluorescence upon interaction with certain substances. This research could have implications for the development of new materials with specific optical properties (Karmakar et al., 2007).

Safety And Hazards

This would involve a discussion of any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas for further study.


properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,6-dimethylmorpholin-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-11-8-18(9-12(2)22-11)10-16(19)17-13-3-4-14-15(7-13)21-6-5-20-14/h3-4,7,11-12H,5-6,8-10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPPPRBSSKFAOIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,6-dimethylmorpholin-4-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.